

Application Notes for **LEB-03-146**: A Novel WEE1-Targeting DUBTAC

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Compound of Interest

Compound Name: *LEB-03-146*

Cat. No.: *B12410499*

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Introduction

LEB-03-146 is a novel deubiquitinase-targeting chimera (DUBTAC) designed for the targeted stabilization of the WEE1 kinase, a critical regulator of the G2/M cell cycle checkpoint.^[1] WEE1 is often downregulated in various cancers, allowing for uncontrolled cell proliferation. By preventing the degradation of WEE1, **LEB-03-146** can restore its tumor-suppressive functions, offering a promising therapeutic strategy.

LEB-03-146 is a heterobifunctional molecule that links the WEE1 inhibitor AZD1775 (Adavosertib) to the OTUB1 deubiquitinase recruiter EN523 via a PEG2 linker.^[1] This unique structure allows **LEB-03-146** to bring OTUB1 into close proximity with WEE1, leading to the removal of ubiquitin chains from WEE1 and its subsequent stabilization.^{[2][3][4]}

Mechanism of Action

The ubiquitin-proteasome system is a key cellular pathway for protein degradation. The aberrant degradation of tumor suppressor proteins, such as WEE1, is a common feature in many cancers. **LEB-03-146** utilizes the DUBTAC technology to counteract this process. The EN523 moiety of **LEB-03-146** binds to the deubiquitinase OTUB1, while the AZD1775 moiety binds to WEE1. This induced proximity facilitates the deubiquitination of WEE1 by OTUB1, rescuing it from proteasomal degradation and leading to its accumulation in the cell. The

stabilization of WEE1 reinforces the G2/M checkpoint, preventing premature entry into mitosis and ultimately suppressing cancer cell proliferation.

Applications

- **WEE1 Stabilization Studies:** **LEB-03-146** is a valuable tool for studying the effects of WEE1 stabilization in cancer cell lines.
- **Cell Cycle Analysis:** Researchers can use **LEB-03-146** to investigate the role of WEE1 in cell cycle regulation.
- **Drug Discovery:** As a proof-of-concept molecule, **LEB-03-146** can aid in the development of other DUBTACs for targeted protein stabilization.

Quantitative Data

The following table summarizes the quantitative data for WEE1 stabilization by **LEB-03-146** in HEP3B hepatoma cancer cells, as reported in the primary literature.

| Compound | Concentration | Cell Line | Fold Increase in WEE1 Levels (vs. DMSO) | Reference |
|--------------------------|---------------|-----------|---|-----------|
| LEB-03-146 | 1 μ M | HEP3B | ~2.5-fold | [3] |
| AZD1775 (WEE1 inhibitor) | 1 μ M | HEP3B | No significant change | [3] |
| EN523 (OTUB1 recruiter) | 1 μ M | HEP3B | No significant change | [3] |

Experimental Protocols

Protocol for WEE1 Stabilization in Cell Culture

This protocol describes the treatment of a human cancer cell line, such as HEP3B, with **LEB-03-146** to assess WEE1 stabilization.

Materials:

- **LEB-03-146**
- Human cancer cell line (e.g., HEP3B)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- DMSO (for stock solution preparation)
- Phosphate-buffered saline (PBS)
- Cell lysis buffer (e.g., RIPA buffer)
- Protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- Transfer buffer and nitrocellulose or PVDF membranes
- Primary antibodies (anti-WEE1, anti-GAPDH or anti- β -actin)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

Procedure:

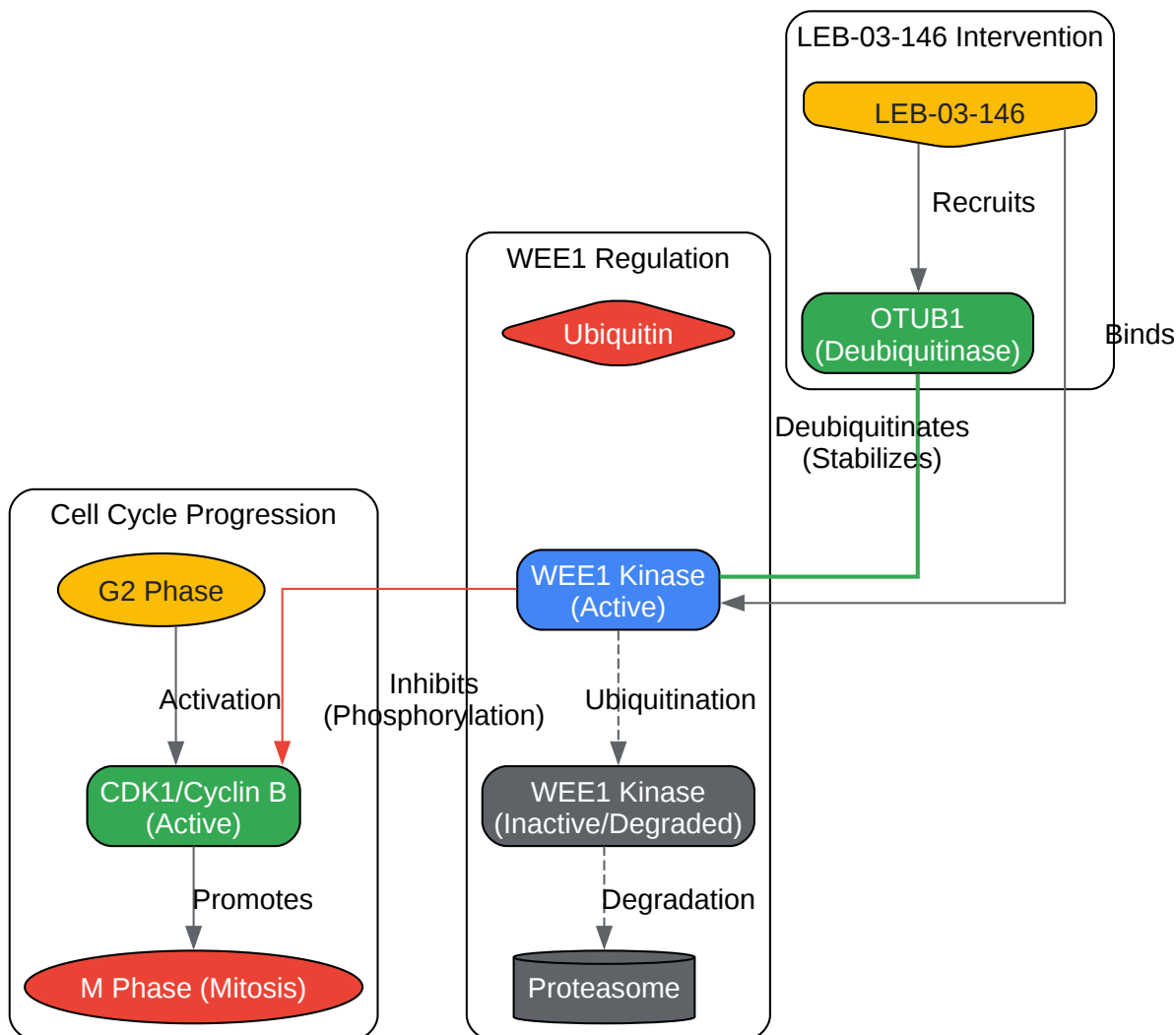
- **Cell Seeding:** Seed the desired number of cells (e.g., 1×10^6 cells) in a 6-well plate and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
- **Compound Preparation:** Prepare a stock solution of **LEB-03-146** in DMSO. Further dilute the stock solution in complete cell culture medium to the desired final concentration (e.g., 1 μ M). Prepare a vehicle control using the same final concentration of DMSO.
- **Cell Treatment:** Remove the old medium from the cells and add the medium containing **LEB-03-146** or the vehicle control.

- Incubation: Incubate the cells for the desired time period (e.g., 24 hours) at 37°C and 5% CO₂.
- Cell Lysis:
 - Wash the cells twice with ice-cold PBS.
 - Add an appropriate volume of ice-cold lysis buffer containing protease and phosphatase inhibitors to each well.
 - Scrape the cells and transfer the lysate to a microcentrifuge tube.
 - Incubate on ice for 30 minutes, vortexing occasionally.
 - Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
 - Collect the supernatant containing the protein extract.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
- Western Blotting:
 - Normalize the protein concentrations of all samples.
 - Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
 - Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
 - Transfer the proteins to a nitrocellulose or PVDF membrane.
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
 - Incubate the membrane with the primary anti-WEE1 antibody overnight at 4°C.
 - Wash the membrane three times with TBST.
 - Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

- Wash the membrane three times with TBST.
- Develop the blot using a chemiluminescent substrate and visualize the protein bands using an imaging system.
- Probe for a loading control (e.g., GAPDH or β -actin) to ensure equal protein loading.
- Data Analysis: Quantify the band intensities using densitometry software. Normalize the WEE1 band intensity to the loading control. Calculate the fold change in WEE1 levels in **LEB-03-146** treated cells compared to the vehicle control.

Visualizations

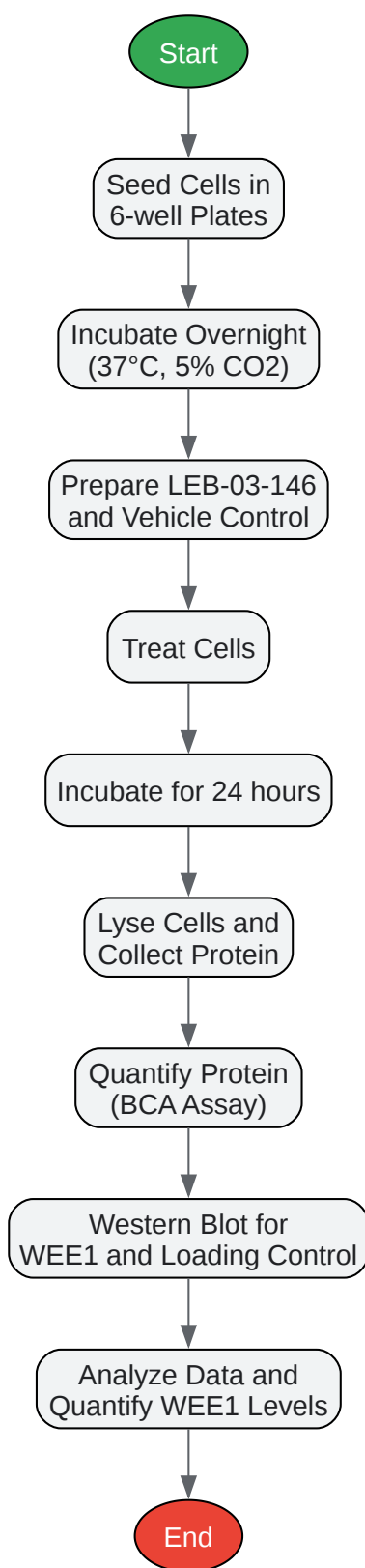
WEE1 Signaling Pathway and LEB-03-146 Mechanism of Action



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Caption: WEE1 pathway and **LEB-03-146** mechanism.

Experimental Workflow for Cell Culture Treatment



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Caption: Workflow for WEE1 stabilization assay.

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Applications of protein ubiquitylation and deubiquitylation in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deubiquitinase-targeting chimeras for targeted protein stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New therapy breakthrough changes the shape of treatment for undruggable diseases | EurekAlert! [eurekalert.org]
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